molecular formula C15H15N5 B13861049 N-(2,3-dimethylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

N-(2,3-dimethylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

Cat. No.: B13861049
M. Wt: 265.31 g/mol
InChI Key: KXMQHECDSCRKHH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine: is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a pyrrole ring and a dimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a reaction with pyrrole or its derivatives, often using a catalyst to facilitate the reaction.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a substitution reaction, where the appropriate dimethylphenyl precursor reacts with the triazine-pyrrole intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring or the dimethylphenyl group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can occur, particularly at the triazine ring, leading to the formation of reduced triazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the triazine ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring or dimethylphenyl group.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine: can be compared with other triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the triazine ring, pyrrole ring, and dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-pyrrol-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H15N5/c1-11-6-5-7-13(12(11)2)18-14-16-10-17-15(19-14)20-8-3-4-9-20/h3-10H,1-2H3,(H,16,17,18,19)

InChI Key

KXMQHECDSCRKHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=NC=N2)N3C=CC=C3)C

Origin of Product

United States

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